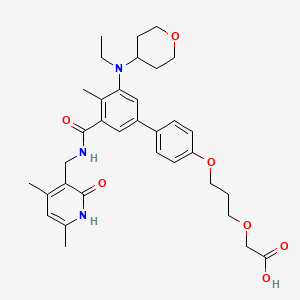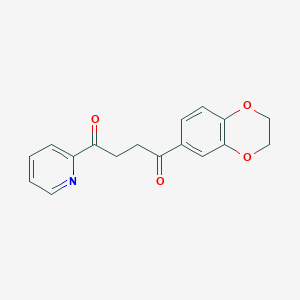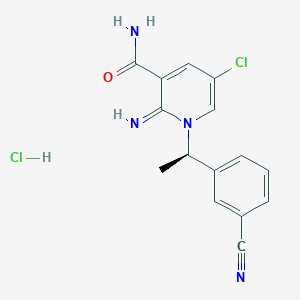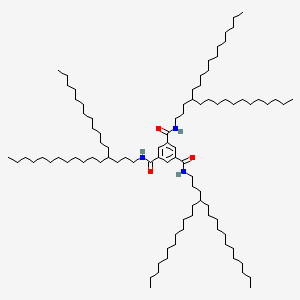
N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide involves the reaction of benzene-1,3,5-tricarboxylic acid with 4-dodecylhexadecylamine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide primarily undergoes substitution reactions due to the presence of amide groups . It can also participate in hydrogen bonding and self-assembly processes .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include DCC, dichloromethane, and various amines . The reactions are typically carried out under mild conditions to preserve the integrity of the lipid-like structure.
Major Products
The major products formed from reactions involving this compound are typically amide derivatives and self-assembled nanostructures .
Scientific Research Applications
N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex lipid-like molecules.
Biology: Facilitates the delivery of mRNA and CRISPR/Cas9 systems into cells.
Medicine: Potential applications in gene therapy and drug delivery systems.
Industry: Used in the development of nanomaterials and self-assembling systems.
Mechanism of Action
The mechanism of action of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide involves its ability to form ionizable lipid-like structures that can encapsulate and deliver genetic material . The compound interacts with cellular membranes, facilitating the uptake of mRNA and CRISPR/Cas9 systems into cells . The molecular targets include various cellular pathways involved in gene expression and regulation .
Comparison with Similar Compounds
N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide is unique due to its specific lipid-like structure and its ability to form stable self-assembled nanostructures . Similar compounds include:
TT3: Another ionizable lipid material used for mRNA and CRISPR/Cas9 delivery.
CTK7A: A compound with similar lipid-like properties used in gene delivery.
HIF-2α-IN-8: A lipid-like compound used in various biomedical applications.
These compounds share similar properties but differ in their specific applications and structural features .
Properties
Molecular Formula |
C93H177N3O3 |
|---|---|
Molecular Weight |
1385.4 g/mol |
IUPAC Name |
1-N,3-N,5-N-tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide |
InChI |
InChI=1S/C93H177N3O3/c1-7-13-19-25-31-37-43-49-55-61-70-85(71-62-56-50-44-38-32-26-20-14-8-2)76-67-79-94-91(97)88-82-89(92(98)95-80-68-77-86(72-63-57-51-45-39-33-27-21-15-9-3)73-64-58-52-46-40-34-28-22-16-10-4)84-90(83-88)93(99)96-81-69-78-87(74-65-59-53-47-41-35-29-23-17-11-5)75-66-60-54-48-42-36-30-24-18-12-6/h82-87H,7-81H2,1-6H3,(H,94,97)(H,95,98)(H,96,99) |
InChI Key |
DQAMJJULADYTQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCCCC)CCCNC(=O)C1=CC(=CC(=C1)C(=O)NCCCC(CCCCCCCCCCCC)CCCCCCCCCCCC)C(=O)NCCCC(CCCCCCCCCCCC)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


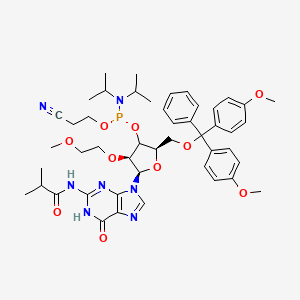
![3-[5-[(4aS,8aR)-4-oxo-3-propan-2-yl-4a,5,8,8a-tetrahydrophthalazin-1-yl]-2-methoxyphenyl]-N-benzylprop-2-ynamide](/img/structure/B10854460.png)

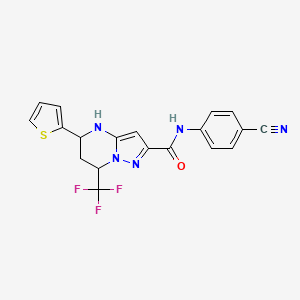
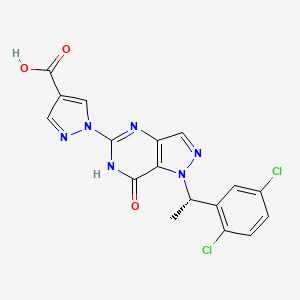
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(4E,6R,7R,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10854499.png)

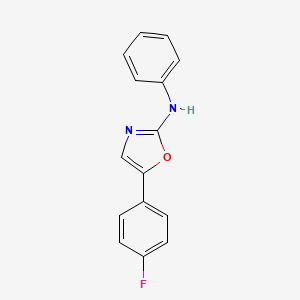
![1-[3-[(5-amino-2-chloro-4-fluoro-3-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)phenyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide;dihydrochloride](/img/structure/B10854515.png)

![6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]-3-(6-piperazin-1-ylpyridin-2-yl)imidazo[1,2-b]pyridazine;hydrochloride](/img/structure/B10854523.png)
